6-(3-Ethoxyphenyl)pyridin-3-ol
Description
Pyridin-3-ol derivatives are a class of heterocyclic compounds characterized by a hydroxyl group at the 3-position of the pyridine ring. These compounds exhibit diverse pharmacological and material science applications due to their ability to act as ligands, modulate biological pathways, or serve as building blocks in supramolecular polymers. These compounds differ in substituent groups at the 6-position, which critically influence their physicochemical properties and bioactivities.
Properties
IUPAC Name |
6-(3-ethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)13-7-6-11(15)9-14-13/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRWOIJBBTVACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692557 | |
| Record name | 6-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-56-3 | |
| Record name | 3-Pyridinol, 6-(3-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261991-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-ethoxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative of the 3-ethoxyphenyl group to couple with a halogenated pyridine precursor. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of 6-(3-ethoxyphenyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Ethoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxygenated product.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-(3-ethoxyphenyl)pyridin-3-one.
Reduction: Formation of 6-(3-ethoxyphenyl)pyridine.
Substitution: Formation of halogenated derivatives of 6-(3-ethoxyphenyl)pyridin-3-ol.
Scientific Research Applications
6-(3-Ethoxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-(3-ethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and biological responses .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The substituent at the 6-position of pyridin-3-ol dictates molecular interactions, solubility, and biological activity. Key analogs include:
Structural Insights :
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase acidity of the hydroxyl group and thermal stability ().
- Aromatic Substituents (e.g., phenyl groups) : Enhance π-π stacking interactions, relevant in material science ().
- Alkyl/Alkoxy Chains : Improve lipid solubility and membrane permeability, critical for neuroprotective agents ().
Neuroprotective Activity
- 6-(Ethoxymethyl)pyridin-3-ol (Compound 14 in ) demonstrated significant antistroke activity in neuroprotective assays, likely due to its ability to modulate oxidative stress pathways .
Physicochemical Properties
Key Observations :
- Trifluoromethyl derivatives exhibit higher density and thermal stability compared to alkyl/aryl analogs.
- Hydroxymethylphenyl substituents increase molecular weight and predicted boiling points.
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